molecular formula C8H7ClO2S B3104337 3-chloro-2-(methylthio)benzoic acid CAS No. 147460-60-4

3-chloro-2-(methylthio)benzoic acid

Cat. No.: B3104337
CAS No.: 147460-60-4
M. Wt: 202.66 g/mol
InChI Key: WIDAETORFHBGDW-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methylthio group at the second position. This compound is used in various chemical synthesis studies and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(methylthio)benzoic acid can be achieved through several methods. One common method involves the reaction of 3-chlorobenzoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound often involves the use of Lewis acid catalysts like zinc chloride or ferric chloride. The process includes the reaction of benzoyl chloride with paraformaldehyde in a solvent, followed by chlorination and methylation steps. This method is efficient, with high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(methylthio)benzoic acid is unique due to the presence of both chlorine and methylthio substituents on the benzene ring

Properties

IUPAC Name

3-chloro-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAETORFHBGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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